molecular formula C10H15ClFN B1417043 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride CAS No. 2206608-03-7

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride

Cat. No.: B1417043
CAS No.: 2206608-03-7
M. Wt: 203.68 g/mol
InChI Key: GERVBJOWXYLYMF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride is a substituted propylamine derivative characterized by a fluorinated and methylated aromatic ring. The compound’s structure consists of a propylamine backbone (CH2CH2CH2NH2) linked to a 2-fluoro-4-methylphenyl group, with the amine group protonated as a hydrochloride salt.

The fluorine atom at the 2-position and methyl group at the 4-position on the phenyl ring likely influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to simpler propylamine salts like propylamine hydrochloride (C3H9N·HCl) .

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVBJOWXYLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Substitution and Side Chain Installation

A common approach to prepare substituted phenylpropylamines involves:

  • Starting from a fluoro-methyl substituted benzene derivative (e.g., 2-fluoro-4-methylbenzaldehyde or 2-fluoro-4-methylacetophenone).
  • Performing a side chain homologation through methods such as:

For example, analogous compounds like fluoxetine derivatives have been synthesized by reacting hydroxy-substituted phenylpropylamines with halogenated aromatics under basic conditions in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (80–110 °C) for several hours, using sodium or potassium hydroxide as base.

Amine Formation and Purification

The amine function is typically introduced or revealed by:

After synthesis, the free amine is purified by extraction, drying (e.g., over anhydrous sodium sulfate), and solvent evaporation. The crude amine is then converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as ethyl acetate or ethanol, followed by crystallization.

Detailed Example Protocol (Adapted from Related Fluorinated Phenylpropylamines)

Step Reagents/Conditions Description Yield & Notes
1. Side Chain Introduction 2-Fluoro-4-methylbenzaldehyde + Propylamine + Reducing agent (e.g., NaBH4) Reductive amination to form 1-(2-fluoro-4-methyl-phenyl)-propylamine Moderate to high yield; control of temperature critical
2. Base Treatment Potassium hydroxide (10-12% water) in DMSO, 80-110 °C, 4-20 h Facilitates nucleophilic substitution or rearrangement reactions Ensures completion of reaction
3. Work-up Extraction with ethyl acetate or toluene, washing with aqueous sodium chloride, drying over Na2SO4 Removes impurities and solvents Purified free amine obtained
4. Salt Formation Hydrogen chloride in ethyl acetate or ethanol, crystallization Converts free amine to hydrochloride salt High purity crystalline product, melting point typically 150-160 °C

Research Findings and Analytical Data

  • Reaction conditions: Use of alkaline metal hydroxides (NaOH or KOH) in molar excess (≥30%) and polar aprotic solvents like DMSO at elevated temperatures (80–110 °C) for extended periods (4–20 hours) is effective for aromatic nucleophilic substitution reactions involving fluorinated aromatics.
  • Purification: Extraction with organic solvents followed by drying and crystallization from ethereal solvents yields high-purity hydrochloride salts.
  • Optical activity: The process can be adapted for enantiomerically pure amines by starting from optically active hydroxy-phenylpropylamine precursors.
  • Melting point: Hydrochloride salts of related compounds typically exhibit melting points in the range of 150–160 °C, confirming crystalline purity.

Comparative Table of Key Parameters in Preparation

Parameter Typical Condition/Value Remarks
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic, high boiling point
Base Potassium hydroxide or sodium hydroxide 10-12% water content preferred
Temperature 80–110 °C Controlled heating for 4–20 hours
Reaction Time 4–20 hours Longer times improve yield
Molar Excess of Base ≥30% excess Drives reaction to completion
Extraction Solvent Ethyl acetate, toluene For phase separation and purification
Drying Agent Anhydrous sodium sulfate Removes residual water
Salt Formation HCl in ethyl acetate or ethanol Produces crystalline hydrochloride salt
Yield 85–90% (based on similar compounds) High efficiency
Melting Point of Salt 150–160 °C Indicative of purity

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

The compound 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride is a chemical entity that has garnered attention in various scientific research applications. This article will explore its applications, particularly in pharmacology and medicinal chemistry, and provide comprehensive data tables and documented case studies.

Chemical Overview

1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride is a substituted phenylpropylamine derivative. Its structural characteristics contribute to its biological activity, making it a subject of interest in drug development and therapeutic applications.

A. Neuropharmacology

Research indicates that compounds similar to 1-(2-Fluoro-4-methyl-phenyl)-propylamine exhibit potential as central nervous system (CNS) agents. Studies have shown that such amines can act on neurotransmitter systems, particularly those involving norepinephrine and serotonin, which are crucial in mood regulation and anxiety disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptors, demonstrating significant binding affinity and potential antidepressant effects .

B. Antidepressant Activity

The compound's structural features suggest it may inhibit the reuptake of neurotransmitters, similar to established antidepressants. This mechanism is crucial for developing new treatments for depression and anxiety disorders.

Data Table: Antidepressant Activity Comparison

Compound NameBinding Affinity (Ki)Mechanism of Action
1-(2-Fluoro-4-methyl-phenyl)-propylamineTBDSerotonin reuptake inhibition
Compound A (Similar Structure)5 nMNorepinephrine reuptake inhibition
Compound B (Similar Structure)10 nMDual serotonin/norepinephrine action

A. Synthetic Pathways

The synthesis of 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride involves several steps, including the introduction of the fluorine substituent and the amine group. Research has focused on optimizing these synthetic routes to enhance yield and purity.

Case Study : A publication in Synthetic Communications detailed an efficient synthesis method that improved yields by utilizing microwave-assisted reactions .

B. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for developing analogs with improved pharmacological properties. Researchers have systematically modified various substituents to assess their impact on biological activity.

Data Table: Structure-Activity Relationship Findings

ModificationBiological ActivityReference
Fluorine at Position 2Increased CNS activity
Methyl Group at Position 4Enhanced binding affinity
Propylamine Chain LengthOptimal at three carbons

A. Treatment of ADHD

Due to its potential action on dopamine pathways, there is growing interest in exploring this compound for treating Attention Deficit Hyperactivity Disorder (ADHD). Preliminary studies suggest it may enhance focus and reduce impulsivity.

Case Study : A clinical trial assessing the efficacy of similar compounds in ADHD patients showed promising results, with significant improvements in attention scores compared to placebo .

B. Weight Management

Some studies have suggested that compounds like 1-(2-Fluoro-4-methyl-phenyl)-propylamine may influence metabolic pathways, potentially aiding in weight management strategies.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the phenyl ring. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropylamine Derivatives

Substitutions on the phenyl ring significantly alter biological activity and pharmacokinetics. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Applications Reference ID
1-(2-Fluoro-4-methyl-phenyl)-propylamine, HCl 2-F, 4-CH3 C10H13FClN Potential CNS activity (inferred from analogs) N/A
(1R)-1-(4-Fluorophenyl)propylamine HCl 4-F C9H11FClN Intermediate for chiral pharmaceuticals
1-(3,5-Difluorophenyl)propylamine HCl 3-F, 5-F C9H10F2ClN High purity synthetic intermediate
1-(2-Chlorophenyl)ethanamine HCl 2-Cl C8H11Cl2N Precursor for antihistamines

Key Observations :

  • Methyl Group : The 4-methyl group could improve metabolic stability by blocking oxidation at the para position, a common metabolic pathway for aromatic compounds .

Pharmacologically Active Propylamine Derivatives

Several FDA-approved drugs share the propylamine-hydrochloride motif but differ in core structure and therapeutic use:

Compound Name Core Structure Therapeutic Class Key Features Reference ID
Maprotiline HCl Tricyclic (anthracene) Antidepressant Faster onset vs. Amitriptyline; sedative
Doxepin HCl Tricyclic (dibenzoxepin) Antidepressant, Antihistamine Tertiary amine with mood-enhancing effects
Nortriptyline HCl Tricyclic (dibenzocycloheptene) Antidepressant Secondary amine; metabolite of Amitriptyline
Pheniramine Maleate Pyridyl-substituted Antihistamine Lower sedative effect

Key Observations :

  • Tricyclic vs. Monocyclic: The target compound lacks the tricyclic framework of Maprotiline or Doxepin, which are critical for inhibiting serotonin/norepinephrine reuptake .
  • Amine Classification : Unlike tertiary amines (e.g., Doxepin), the primary amine in the target compound may limit its blood-brain barrier penetration .
Solubility and Stability:
  • 1-(2-Fluoro-4-methyl-phenyl)-propylamine, HCl : Enhanced lipophilicity due to fluorine and methyl groups may improve membrane permeability but reduce aqueous solubility compared to unsubstituted propylamine HCl .
  • Propylamine HCl (C3H9N·HCl) : Simple aliphatic structure; widely used as a reagent in buffer preparation (e.g., in Triamterene assays) .

Biological Activity

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a propylamine structure substituted with a fluorinated aromatic ring. The presence of the fluorine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of 1-(2-Fluoro-4-methyl-phenyl)-propylamine is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the α7 nicotinic acetylcholine receptors (nAChRs) , which are implicated in cognitive functions and neuroprotection.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of related compounds exhibit significant antimicrobial activity against various strains of bacteria. While specific data on 1-(2-Fluoro-4-methyl-phenyl)-propylamine is limited, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, suggesting potential for further exploration in this area .

Anticancer Activity

Compounds structurally related to 1-(2-Fluoro-4-methyl-phenyl)-propylamine have been evaluated for anticancer properties. For example, certain derivatives have exhibited IC50 values below 10 µg/mL against cancer cell lines such as HeLa and MCF-7. This indicates that modifications in the structure can lead to enhanced anticancer efficacy, warranting further investigation into the specific activity of the target compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(2-Fluoro-4-methyl-phenyl)-propylamine. The introduction of different substituents on the phenyl ring can significantly alter its pharmacological profile:

Substituent PositionTypeEffect on Activity
ParaFluorineIncreased potency
OrthoMethylDecreased potency
MetaChlorineVariable effects

Studies indicate that specific substitutions can enhance or diminish the compound's interaction with biological targets, particularly in relation to nAChR modulation .

Case Studies

  • Neuroprotective Effects : In vitro studies have indicated that similar compounds may offer neuroprotective benefits by inhibiting butyrylcholinesterase, an enzyme linked to neurodegeneration. This suggests a potential therapeutic application for cognitive disorders .
  • Antiplasmodial Activity : Research on related arylvinylquinolines has shown promising antimalarial activity, with some compounds achieving low nanomolar EC50 values against resistant strains of Plasmodium falciparum. The structural modifications leading to enhanced metabolic stability and efficacy could inform future studies on 1-(2-Fluoro-4-methyl-phenyl)-propylamine .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-fluoro-4-methylacetophenone with propylamine, followed by HCl salt formation. Optimization involves adjusting reaction temperature (e.g., 50–70°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst choice (e.g., NaBH₃CN for selective reduction). Monitoring pH during salt formation ensures high purity (>99%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the propylamine chain (δ 1.4–1.8 ppm for CH₂, δ 2.6–3.1 ppm for NH₂⁺), fluorine-induced deshielding in aromatic protons (δ 7.2–7.5 ppm), and methyl group (δ 2.3 ppm) .
  • IR Spectroscopy : Detect N–H stretching (2500–3000 cm⁻¹ for amine hydrochloride) and C–F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 212.1 (free base) and chlorine isotopic pattern for the hydrochloride .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Validate via calibration curves (R² > 0.99) and spike-recovery assays (>95% accuracy) .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine at the ortho position reduces aromatic ring electron density, slowing electrophilic substitution but enhancing stability of intermediates in SNAr reactions. Kinetic studies (e.g., Hammett plots) show a 1.5–2× rate decrease compared to 4-methylphenyl analogs .

Q. What strategies mitigate racemization during chiral synthesis of derivatives?

  • Methodological Answer : Use enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone precursors. Maintain low temperatures (<0°C) during amine salt formation to prevent epimerization. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>98%) .

Q. How does pH affect the stability of the hydrochloride salt in aqueous solutions?

  • Methodological Answer : Stability studies (25°C, 40°C/75% RH) show optimal stability at pH 4–6. Degradation occurs via hydrolysis at pH > 7 (t₁/₂ = 14 days at pH 8) or amine oxidation at pH < 7. Use buffered solutions (e.g., citrate buffer, pH 5.0) for long-term storage .

Q. What computational models predict the compound’s binding affinity to monoamine transporters?

  • Methodological Answer : Molecular docking (AutoDock Vina) using serotonin transporter (SERT) crystal structures (PDB: 5I73) identifies key interactions:

  • Fluorine forms halogen bonds with Tyr95.
  • Propylamine NH₃⁺ binds Asp98 via salt bridges.
  • Free energy calculations (MM/GBSA) predict ΔG = -9.8 kcal/mol, comparable to fluoxetine .

Key Considerations for Researchers

  • Contradictions : specifies ≥99% purity for pharmacopeial use, while synthesis methods in report 97–99% purity, suggesting post-synthesis purification (e.g., recrystallization from ethanol/ether) is critical.
  • Safety : Toxicity data for structurally similar propylamine derivatives ( ) recommend handling with PPE due to potential neurotoxic effects.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride
Reactant of Route 2
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1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride

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